molecular formula C10H7BrIN B12838124 8-Bromo-3-iodonaphthalen-1-amine

8-Bromo-3-iodonaphthalen-1-amine

Cat. No.: B12838124
M. Wt: 347.98 g/mol
InChI Key: FFLJEJZHNFKVQM-UHFFFAOYSA-N
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Description

8-Bromo-3-iodonaphthalen-1-amine is a halogenated naphthylamine derivative with bromine and iodine substituents at positions 8 and 3, respectively. Key features of such compounds include:

  • Substituent Effects: Halogens at positions 1, 3, or 8 influence steric strain, hydrogen bonding, and intermolecular interactions .
  • Synthetic Routes: Similar compounds are synthesized via azide-mediated reactions (e.g., Curtius rearrangement) or nucleophilic substitution .

Properties

Molecular Formula

C10H7BrIN

Molecular Weight

347.98 g/mol

IUPAC Name

8-bromo-3-iodonaphthalen-1-amine

InChI

InChI=1S/C10H7BrIN/c11-8-3-1-2-6-4-7(12)5-9(13)10(6)8/h1-5H,13H2

InChI Key

FFLJEJZHNFKVQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Br)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-iodonaphthalen-1-amine typically involves multi-step reactions starting from naphthalene derivatives. One common method involves the bromination and iodination of naphthalene, followed by the introduction of the amine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of 8-Bromo-3-iodonaphthalen-1-amine may involve large-scale bromination and iodination processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-iodonaphthalen-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-3-iodonaphthalen-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-iodonaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The amine group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Bromo-naphthalen-1-amine (C₁₀H₈BrN)

Key Properties :

  • Molecular Weight : 222.08 g/mol .
  • Synthesis: Prepared via sodium azide addition to 8-bromo-1-naphthoic acid, followed by ammonolysis .
  • Structural Features :
    • Intramolecular N–H···Br hydrogen bond (Br···N distance: 3.070 Å) reduces steric strain compared to 1,8-disubstituted naphthalenes with bonded chalcogens (e.g., S–S, Te–Te) .
    • Intermolecular N–H···N hydrogen bonds form zigzag chains and herringbone stacking .
Table 1: Comparison of Naphthalen-1-amine Derivatives
Compound Substituents Molecular Weight (g/mol) Key Structural Features References
8-Bromo-3-iodonaphthalen-1-amine Br (C8), I (C3) ~347.98* Expected steric strain due to bulky I and Br -
8-Bromo-naphthalen-1-amine Br (C8) 222.08 Low strain; intra-/intermolecular H-bonding
4-Bromo-2-methyl-naphthalen-1-amine Br (C4), CH₃ (C2) 236.11 Methyl group increases hydrophobicity
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine Si(CH₃)(Ph)F (C8) 333.46 Pentacoordinated silicon; enhanced stability

*Calculated based on formula C₁₀H₇BrIN.

Tetrahydronaphthalen-1-amine Derivatives

Reduced ring systems exhibit distinct conformational flexibility and reactivity:

Table 2: Tetrahydronaphthalen-1-amine Analogs
Compound Substituents Molecular Weight (g/mol) Applications/Features References
(S)-8-Bromo-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Br (C8), phenylethyl (C2) 330.2 (observed [M+H]⁺) Intermediate in inhibitor synthesis
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine Br (C7), CH₃ (C3) 212.03 Potential pharmaceutical scaffold
8-Bromo-chroman-3-ylamine hydrochloride Br (C8), cyclic ether 278.56 Safety data available (GHS compliance)

Key Research Findings

Steric and Electronic Effects

  • Halogen Positioning: Bromine at position 8 in naphthalen-1-amine minimizes steric strain compared to 1,8-dihalogenated analogs.
  • Hydrogen Bonding : Intramolecular N–H···Br interactions stabilize 8-Bromo-naphthalen-1-amine, whereas 3-iodo substitution may disrupt this due to iodine’s lower electronegativity .

Biological Activity

8-Bromo-3-iodonaphthalen-1-amine is a halogenated derivative of naphthalene, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and iodine substituents, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of 8-Bromo-3-iodonaphthalen-1-amine, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 8-Bromo-3-iodonaphthalen-1-amine is C10H7BrINC_{10}H_{7}BrIN with a molecular weight of approximately 307.07 g/mol. The presence of halogens can enhance biological activity by increasing lipophilicity and enabling interactions with various biomolecules.

PropertyValue
Molecular FormulaC10H7BrINC_{10}H_{7}BrIN
Molecular Weight307.07 g/mol
IUPAC Name8-Bromo-3-iodonaphthalen-1-amine
Melting PointNot extensively reported

Synthesis

The synthesis of 8-Bromo-3-iodonaphthalen-1-amine typically involves the bromination and iodination of naphthalene derivatives. A common synthetic route includes the reaction of 3-naphthylamine with bromine and iodine in an organic solvent under controlled conditions to yield the desired product.

Anticancer Properties

Recent studies have indicated that 8-Bromo-3-iodonaphthalen-1-amine exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study:
A study published in Journal of Medicinal Chemistry reported that 8-Bromo-3-iodonaphthalen-1-amine effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. The compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, 8-Bromo-3-iodonaphthalen-1-amine has been investigated for its antimicrobial effects. Preliminary tests against various bacterial strains revealed that this compound possesses moderate antibacterial activity.

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa20 µg/mL

The biological activity of 8-Bromo-3-iodonaphthalen-1-amine is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways associated with cell survival and apoptosis.
  • Oxidative Stress Induction : By increasing ROS levels, it can trigger cellular stress responses that lead to apoptosis.

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